molecular formula C17H22N6OS2 B2412768 N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide CAS No. 941948-39-6

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide

カタログ番号: B2412768
CAS番号: 941948-39-6
分子量: 390.52
InChIキー: GMINYHBTDLPGAK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a potent and selective ATP-competitive inhibitor of the Src-family kinases (SFKs), a group of non-receptor tyrosine kinases critically involved in intracellular signal transduction. This compound is structurally derived from the pyrazolopyrimidine scaffold, a well-characterized chemotype for kinase inhibition, and is designed to exhibit high selectivity for SFKs such as Src, Yes, and Fyn over other kinase families. Its primary research application is in the investigation of SFK-driven oncogenic signaling pathways, including those regulating cell proliferation, differentiation, survival, and migration. Researchers utilize this inhibitor as a chemical probe to dissect the role of SFKs in cancer models, particularly in contexts like breast cancer, colon cancer, and osteoclast function, where Src hyperactivity is associated with tumor progression and bone metastasis. Studies involving this compound have shown its efficacy in suppressing SFK autophosphorylation and downstream signaling cascades, such as the STAT3 and FAK pathways, leading to the inhibition of tumor cell invasion and migration in vitro. The specific inhibition of SFK activity makes this compound a valuable tool for validating SFKs as therapeutic targets and for exploring combination therapies with other targeted agents in preclinical research. [Source: PubMed] [Source: Kinase Inhibitor Resources]

特性

IUPAC Name

N-[2-[4-(2-methylpropylamino)-6-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl]ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6OS2/c1-11(2)9-19-14-12-10-20-23(15(12)22-17(21-14)25-3)7-6-18-16(24)13-5-4-8-26-13/h4-5,8,10-11H,6-7,9H2,1-3H3,(H,18,24)(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMINYHBTDLPGAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=C2C=NN(C2=NC(=N1)SC)CCNC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Target of Action

The primary target of this compound is Succinate Dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in ATP production.

Biochemical Pathways

By inhibiting SDH, the compound disrupts the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production. This disruption leads to a decrease in ATP production, affecting cellular functions that rely on this energy source.

Result of Action

The inhibition of SDH and the resulting disruption of energy production can lead to cell death, particularly in cells with high energy demands. This makes the compound potentially useful as a fungicide, as it has been shown to have good activity against Fusarium graminearum, Alternaria solani, and Botrytis cinerea.

生物活性

N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₇H₂₂N₆O₂S
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 941985-50-8

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of isobutylamino and methylthio groups contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act by:

  • Inhibiting Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, thereby affecting cell proliferation and survival.
  • Modulating Signal Transduction Pathways : By interacting with cellular receptors, it can trigger various signaling cascades that influence cellular responses.

Biological Activity and Therapeutic Potential

Recent studies have indicated that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary research suggests that the compound may possess antitumor properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms that include apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways.
  • Antimicrobial Properties : Some studies have reported that the compound exhibits antimicrobial effects against certain bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntitumorInhibits growth in cancer cell lines
Anti-inflammatoryReduces cytokine levels in vitro
AntimicrobialEffective against specific bacterial strains

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to apoptosis via the activation of caspase pathways.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments showed that treatment with the compound led to a marked decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6). This suggests a potential role in managing inflammatory diseases.

Q & A

Q. What are the key synthetic steps and optimal reaction conditions for synthesizing this compound?

The synthesis involves multi-step reactions, including the formation of the pyrazolo[3,4-d]pyrimidine core, followed by coupling with thiophene-2-carboxamide. Critical parameters include:

  • Temperature control : Maintaining 60–80°C during cyclization to avoid side products .
  • Catalysts : Use of potassium carbonate or palladium catalysts for amide bond formation .
  • Solvents : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency . Yields typically range from 70–90% after purification via column chromatography .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : ¹H and ¹³C NMR verify substituent positions and regiochemistry (e.g., pyrazolo-pyrimidine core at δ 8.2–8.5 ppm) .
  • HPLC : Purity assessment (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 446.57 for C₂₄H₂₆N₆OS) .

Q. What preliminary biological screenings are recommended for this compound?

Initial assays include:

  • Anticancer activity : Cell viability tests (MTT assay) against cancer lines (e.g., HeLa, MCF-7) at 1–50 µM concentrations .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA .
  • Antiviral screening : Plaque reduction assays for RNA viruses (e.g., influenza) .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing impurities?

  • Design of Experiments (DoE) : Use factorial design to optimize variables (temperature, stoichiometry, solvent ratio). For example, a 2³ factorial design reduced byproducts by 20% in analogous syntheses .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours for pyrimidine ring formation .
  • In-line purification : Continuous flow systems with scavenger resins improve purity to >98% .

Q. How can structural ambiguities in the pyrazolo-pyrimidine core be resolved?

  • Advanced NMR techniques : 2D NMR (HSQC, HMBC) clarifies through-bond correlations (e.g., distinguishing N1 vs. N2 substitution) .
  • X-ray crystallography : Single-crystal analysis confirms regiochemistry and hydrogen-bonding patterns .

Q. How should contradictory biological activity data be analyzed?

  • Meta-analysis : Compare IC₅₀ values across studies (e.g., discrepancies in COX-2 inhibition may arise from assay protocols) .
  • Dose-response curves : Validate activity thresholds using Hill slope analysis to distinguish specific vs. nonspecific binding .

Q. What methodologies elucidate the compound’s mechanism of action?

  • Molecular docking : Predict binding to kinase domains (e.g., JAK2 or EGFR) using AutoDock Vina .
  • Enzyme kinetics : Measure Ki values via Lineweaver-Burk plots for ATP-competitive inhibitors .
  • Transcriptomics : RNA-seq identifies downstream gene regulation in treated cancer cells .

Q. How is thermal stability assessed for formulation studies?

  • Thermogravimetric analysis (TGA) : Decomposition onset at ~220°C, indicating suitability for solid dosage forms .
  • DSC : Endothermic peak at 180°C corresponds to melting point, critical for polymorph screening .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。